Alliin

Analytical Chemistry Phytochemistry Quality Control

Alliin (S-allyl-L-cysteine sulfoxide) is the stable, water-soluble precursor to allicin, essential for accurate HPLC quantification of garlic products. Unlike reactive allicin or lipid-soluble DADS/DATS, Alliin provides superior stability and solubility, ensuring reproducible analytical results. Ideal as a high-purity reference standard (≥98%) for allicin yield testing, and as a selective inhibitor of squalene monooxygenase (IC50 120 µM) for cholesterol research.

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 17795-27-6
Cat. No. B105686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliin
CAS17795-27-6
Synonymsalliin
alliin, (L-Ala)-(R)-isomer
alliin, (L-Ala)-(S)-isomer
alliin, (L-Ala)-isomer
isoalliin
PCSO
S-(2-propenyl)cysteine sulfoxide
S-allylcysteine sulfoxide
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC=CCS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
InChIKeyXUHLIQGRKRUKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alliin (CAS 17795-27-6): A Stable Organosulfur Amino Acid and Allicin Precursor for Quantifiable Research


Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic sulfur-containing amino acid found in garlic (Allium sativum L.) that serves as the stable precursor to the biologically active molecule allicin. It is a white, crystalline solid at room temperature and is highly water-soluble, distinguishing it from the oil-soluble allicin and other lipid-soluble garlic derivatives. Alliin is the predominant sulfur compound in intact garlic cloves, where it is compartmentalized separately from the enzyme alliinase. Upon tissue disruption (e.g., crushing or cutting), alliin is rapidly converted to allicin via this enzymatic reaction [1]. This fundamental precursor relationship positions alliin as a critical analytical standard for quantifying garlic product quality and allicin yield. The compound is also commercially synthesized and widely used as a reference standard for High-Performance Liquid Chromatography (HPLC) and other analytical methods, owing to its far superior stability compared to the highly reactive and short-lived allicin [2].

Why Alliin is Not Interchangeable with Allicin or Other Garlic Organosulfur Compounds


The organosulfur compounds derived from garlic exhibit a wide spectrum of distinct and often opposing biological and physicochemical properties. A common procurement error is to assume functional equivalence between a stable precursor (Alliin), a reactive intermediate (Allicin), and downstream lipid-soluble metabolites (DADS, DATS). For example, Alliin is highly stable and water-soluble, making it an ideal analytical standard, while Allicin is an unstable, oil-soluble molecule with potent but short-lived bioactivity [1]. Furthermore, Alliin demonstrates a markedly different bioactivity profile; in several models, it displays no activity where Allicin and its derivatives are potent, and conversely, it can exert unique effects not shared by its counterparts, such as a pro-clonogenic effect in certain cancer cell lines [2]. Therefore, substituting Alliin with a generic garlic extract or a more reactive analog will lead to irreproducible experimental results, invalid analytical data, or failed product development, as the stability, solubility, and biological actions are compound-specific.

Alliin (17795-27-6) Product-Specific Quantitative Evidence Guide for Procurement


Alliin Provides Superior Stability Over Allicin for Analytical Quantification

Alliin is a far more stable and commercially prevalent compound than allicin and is thus more amenable for use as a standard for routine analysis [1]. The study compared alliin and allicin as external standards for HPLC quantification. Allicin is highly unstable and rapidly degrades, whereas alliin can be purified to high purity and used as a stable, reliable reference standard. In one quantitative SFE-HPLC method, using alliin as a standard addition resulted in a 99% recovery and 2% RSD precision for allicin analysis [1]. This stability is the primary driver for its procurement as an analytical reference material.

Analytical Chemistry Phytochemistry Quality Control

Alliin Displays a Distinct Bioactivity Profile: Negligible Antioxidant Activity Compared to Potent Allicin

In a comparative study evaluating antioxidant activity, allicin exhibited strong scavenging capacity against DPPH free radicals, scavenging about 95% at a concentration of 10.0 µg/mL. In stark contrast, alliin displayed no antioxidant activity under these conditions [1]. Similarly, at a high concentration of 1000.0 µg/mL, allicin significantly decreased lipid peroxidation values (POV), while alliin showed only a negligible effect [1].

Antioxidant Research Free Radical Biology Natural Product Chemistry

Alliin Lacks Membrane-Rigidifying and Antiproliferative Activity Seen in Diallyl Sulfides (DADS/DATS)

A comparative study on the interaction of garlic constituents with membrane lipids found that diallyl trisulfide (DATS) and diallyl disulfide (DADS) rigidified tumor cell and platelet model membranes at concentrations of 20-500 µM, an effect that correlated with their antiproliferative and antiplatelet activities. In contrast, alliin, a precursor of these diallyl sulfides, was found to be 'not active on any membranes at 500 µM' [1].

Membrane Biophysics Cancer Cell Biology Pharmacology

Alliin Exhibits Weak Anti-Neuroinflammatory Activity Compared to Diallyl Trisulfide (DATS)

The anti-neuroinflammatory capacities of five organosulfur compounds (OSCs) were examined in LPS-stimulated BV2 microglial cells. Diallyl trisulfide (DATS) and diallyl disulfide (DADS) displayed significant anti-neuroinflammatory activity at concentrations of 200 µM and 400 µM, respectively, by attenuating the production of NO, IL-1β, TNF-α, and MCP-1. In contrast, alliin, along with diallyl sulfide and S-allyl cysteine, 'did not display such activity' even at a higher test concentration of 1 mM [1].

Neuroinflammation Microglial Biology Neuroscience

Alliin is a Potent Inhibitor of Human Squalene Monooxygenase, Comparable to S-Allylcysteine

A comparative study screened 16 garlic-derived compounds for their ability to inhibit purified recombinant human squalene monooxygenase, the second and likely rate-limiting enzyme in cholesterol biosynthesis. Alliin demonstrated substantial inhibitory activity with an IC50 of 120 µM. This potency was comparable to S-allylcysteine (IC50 = 110 µM) and was significantly more potent than diallyl trisulfide (IC50 = 195 µM) and diallyl disulfide (IC50 = 400 µM) [1]. The inhibition was characterized as slow and irreversible, suggesting a covalent binding mechanism [1].

Cholesterol Metabolism Enzymology Cardiovascular Disease

Evidence-Based Research and Industrial Application Scenarios for Alliin (17795-27-6)


Alliin as a Superior Reference Standard for Allicin Quantification in Garlic Products

Given its established stability and the development of validated analytical methods, Alliin is the optimal compound for use as an external standard or standard addition in HPLC and SFE-HPLC assays to quantify allicin content in fresh garlic, powders, and supplements [1]. Its use directly addresses the challenge posed by allicin's inherent instability, enabling more accurate and reproducible quality control in the food, dietary supplement, and pharmaceutical industries. Procuring high-purity Alliin (≥98%) is essential for laboratories conducting this type of analysis.

Investigating Cholesterol Biosynthesis Pathways Using Alliin as a Squalene Monooxygenase Inhibitor

For research programs focused on the molecular mechanisms of cholesterol regulation, Alliin is a specific and quantifiable inhibitor of human squalene monooxygenase (IC50 = 120 µM) [2]. Its potency is comparable to S-allylcysteine and greater than other common garlic derivatives like DADS and DATS. This makes Alliin a preferred chemical probe for studying the downstream effects of inhibiting this rate-limiting step in hepatocyte models, providing clear, dose-dependent data on cholesterol synthesis suppression.

Negative Control for Antioxidant, Membrane Interaction, and Neuroinflammation Studies

In experimental systems investigating the antioxidant properties of garlic [3], the membrane-rigidifying effects of organosulfur compounds [4], or their anti-neuroinflammatory activity [5], Alliin serves as an ideal negative control. Its demonstrated lack of activity in these specific assays, even at high micromolar or millimolar concentrations, provides a critical baseline against which the potent effects of allicin, DADS, and DATS can be measured. This application is crucial for ensuring the validity and specificity of research findings in these fields.

Probing Squalene Monooxygenase Inhibition in Cholesterol Research

Alliin is a potent and quantifiable inhibitor of human squalene monooxygenase (IC50 = 120 µM) [2], a rate-limiting enzyme in cholesterol biosynthesis. Its potency is comparable to S-allylcysteine and superior to DADS and DATS. Researchers investigating cholesterol-lowering mechanisms or metabolic pathways should procure Alliin as a selective chemical probe to inhibit this specific enzymatic step in hepatocyte models.

Technical Documentation Hub

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